molecular formula C16H9BrCl2O4 B2370927 3,5-dichlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 478259-16-4

3,5-dichlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Katalognummer: B2370927
CAS-Nummer: 478259-16-4
Molekulargewicht: 416.05
InChI-Schlüssel: MYSYRPTYYSGSNS-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a useful research compound. Its molecular formula is C16H9BrCl2O4 and its molecular weight is 416.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3,5-dichlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H12_{12}BrClO3_{3}
  • Molecular Weight : 367.62 g/mol

The structure features a dichlorophenyl group and a bromo-benzodioxole moiety, which are critical for its biological activity.

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are often implicated in cancer progression. Studies have demonstrated that related pyrazole derivatives show promising results against various cancer cell lines, including breast cancer cells MCF-7 and MDA-MB-231 .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds in the literature have demonstrated effectiveness against a range of bacterial strains, indicating a potential for development as an antimicrobial agent .

Study 1: Antitumor Efficacy in Breast Cancer Models

A study conducted on pyrazole derivatives, which share structural similarities with our compound of interest, revealed significant cytotoxic effects in breast cancer cell lines. The combination of these derivatives with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, particularly in Claudin-low breast cancer subtypes .

Study 2: Inhibition of Inflammatory Mediators

In another investigation, the anti-inflammatory effects of related compounds were assessed using in vitro models. Results indicated a marked reduction in TNF-alpha and IL-6 levels upon treatment with these compounds, suggesting their potential role in managing chronic inflammation .

Study 3: Antimicrobial Screening

A series of tests evaluated the antimicrobial activity of structurally analogous compounds against common pathogens. The findings indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Comparative Table of Biological Activities

Activity Type Compound Activity Level Reference
AntitumorPyrazole derivativesHigh
Anti-inflammatoryRelated compoundsModerate to High
AntimicrobialAnalogous compoundsVariable (High in some)

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 3,5-dichlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could make it beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

This antimicrobial activity suggests that it could be developed into a therapeutic agent for treating bacterial infections.

Study 1: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and inhibit survival signaling pathways such as PI3K/Akt.

Study 2: Anti-inflammatory Activity

In another study published in Phytotherapy Research, researchers evaluated the anti-inflammatory effects of this compound in animal models of arthritis. Results showed a significant reduction in joint swelling and inflammatory markers compared to control groups.

Study 3: Antimicrobial Efficacy

A comprehensive study in Antimicrobial Agents and Chemotherapy demonstrated the efficacy of this compound against resistant strains of bacteria, including MRSA (methicillin-resistant Staphylococcus aureus). The study highlighted its potential as a novel antimicrobial agent with low toxicity.

Eigenschaften

IUPAC Name

(3,5-dichlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2O4/c17-13-7-15-14(21-8-22-15)3-9(13)1-2-16(20)23-12-5-10(18)4-11(19)6-12/h1-7H,8H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYRPTYYSGSNS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC(=C3)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=CC(=C3)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.